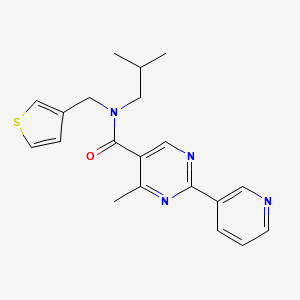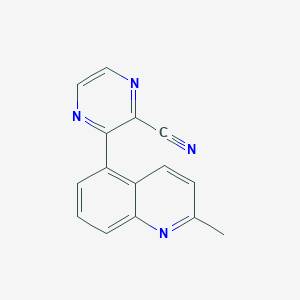![molecular formula C21H24N2O4 B4255026 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane](/img/structure/B4255026.png)
1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane
Vue d'ensemble
Description
1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane, also known as FC-4.2, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of diazepanes, which are known to exhibit a wide range of biological activities. FC-4.2 has been shown to have promising applications in the fields of pharmacology, biochemistry, and neuroscience.2.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is not fully understood, but studies have provided some insight into its mode of action. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to interact with specific proteins and enzymes involved in various biological processes. For example, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to inhibit the activity of enzymes involved in cancer cell survival, which can lead to cancer cell death. In addition, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to bind to a specific site on proteins and disrupt protein-protein interactions, which can affect the function of proteins in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane depend on its mode of action and the specific biological system being studied. In pharmacology, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to have anti-cancer and anti-inflammatory effects. In biochemistry, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to disrupt protein-protein interactions. In neuroscience, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to activate GABA receptors and induce GABAergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is its potential as a tool for studying various biological processes. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to have promising applications in pharmacology, biochemistry, and neuroscience. In addition, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is relatively easy to synthesize and can be obtained in high purity and yield using appropriate purification techniques.
One limitation of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane. One direction is to further investigate its potential as an anti-cancer agent. Studies have shown that 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane inhibits the growth and proliferation of cancer cells, but more research is needed to determine its efficacy in vivo and its potential side effects.
Another direction is to investigate its potential as a tool for studying protein-protein interactions. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to disrupt protein-protein interactions, which can be useful for studying the function of proteins in biological systems. However, more research is needed to determine the specificity and selectivity of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane for different proteins.
Finally, further research is needed to investigate the potential of 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane as a tool for studying GABA receptors and GABAergic neurotransmission. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to activate GABA receptors, but more research is needed to determine its selectivity for different types of GABA receptors and its potential as a therapeutic agent for neurological disorders.
Applications De Recherche Scientifique
1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to have potential applications in various fields of scientific research. In pharmacology, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been studied for its potential as an anti-cancer agent. Studies have shown that 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell survival. In addition, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to have potential as an anti-inflammatory agent. Studies have demonstrated that 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In biochemistry, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been studied for its potential as a tool for studying protein-protein interactions. 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been shown to bind to a specific site on proteins and disrupt protein-protein interactions, which can be useful for studying the function of proteins in biological systems.
In neuroscience, 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane has been studied for its potential as a tool for studying the function of GABA receptors. Studies have shown that 1-(2-furoyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepane can selectively activate GABA receptors and induce GABAergic neurotransmission, which can be useful for studying the role of GABA receptors in neurological disorders such as epilepsy and anxiety.
Propriétés
IUPAC Name |
furan-2-yl-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-18-6-2-5-17-13-16(15-27-20(17)18)14-22-8-4-9-23(11-10-22)21(24)19-7-3-12-26-19/h2-3,5-7,12-13H,4,8-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJJNGTCSYXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)CN3CCCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-isopropoxyethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4254949.png)


![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4254991.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4254998.png)
![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4255004.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide](/img/structure/B4255010.png)
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,2-oxazinane](/img/structure/B4255017.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4255021.png)
![2-[(3-fluorophenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4255033.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B4255035.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}propanamide](/img/structure/B4255040.png)
![2-({[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}amino)-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B4255050.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4255055.png)